molecular formula C9H6F2 B12082051 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

Katalognummer: B12082051
Molekulargewicht: 152.14 g/mol
InChI-Schlüssel: RVQIBUKUMJROPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a prop-2-yn-1-yl group is attached at the 4 position

Vorbereitungsmethoden

The synthesis of 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and propargyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can undergo reduction reactions to form alkenes or alkanes. Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. Fluorinated organic compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and other high-performance materials.

Wirkmechanismus

The mechanism of action of 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene depends on its specific application:

    Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in metabolism and signal transduction. Its effects are mediated by its ability to form stable interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene can be compared with other similar compounds:

    1,2-Difluorobenzene: This compound lacks the prop-2-yn-1-yl group, making it less versatile in synthetic applications.

    1,4-Difluoro-2-(prop-2-yn-1-yl)benzene: This isomer has the prop-2-yn-1-yl group at a different position, which can lead to different chemical reactivity and applications.

    1,2-Difluoro-4-(prop-2-yn-1-yloxy)benzene: This compound has an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring, which can significantly alter its chemical properties and reactivity.

Eigenschaften

Molekularformel

C9H6F2

Molekulargewicht

152.14 g/mol

IUPAC-Name

1,2-difluoro-4-prop-2-ynylbenzene

InChI

InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2

InChI-Schlüssel

RVQIBUKUMJROPR-UHFFFAOYSA-N

Kanonische SMILES

C#CCC1=CC(=C(C=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.